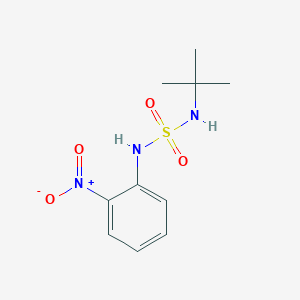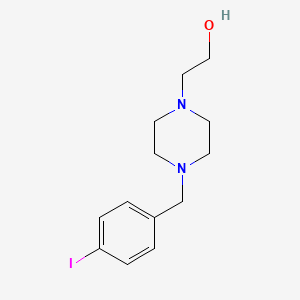
1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
The synthesis of 1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with morpholine and nitro groups under specific conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are used in the presence of methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative, which can then be further modified to introduce the morpholin-4-ylmethyl and nitro groups.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Morpholin-4-ylmethyl)-5-nitro-1H-indole-2,3-dione can be compared with other indole derivatives and morpholine-containing compounds:
5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds also contain a morpholine ring and exhibit similar biological activities.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H13N3O5 |
|---|---|
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
1-(morpholin-4-ylmethyl)-5-nitroindole-2,3-dione |
InChI |
InChI=1S/C13H13N3O5/c17-12-10-7-9(16(19)20)1-2-11(10)15(13(12)18)8-14-3-5-21-6-4-14/h1-2,7H,3-6,8H2 |
Clave InChI |
QLDDTGDDLGYCQR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene](/img/structure/B14914788.png)
![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)







![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![(S)-3-(tert-Butoxycarbonyl)-6-((tert-butoxycarbonyl)amino)-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylic acid](/img/structure/B14914836.png)
